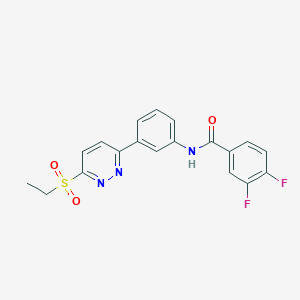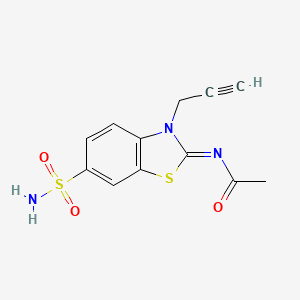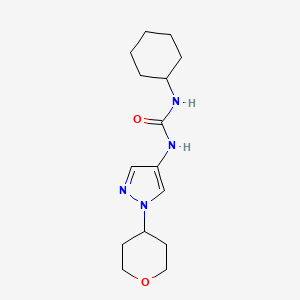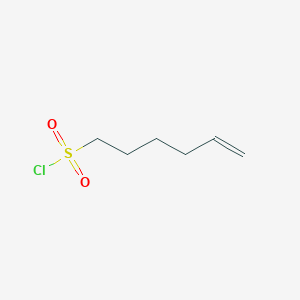
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide” is a compound that has been synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . It is a derivative of N-(thiophen-2-yl) nicotinamide .
Synthesis Analysis
The synthesis of this compound involves the modification of natural products and the active substructure splicing method . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide and its derivatives have been studied for their antimicrobial properties. Gul et al. (2017) synthesized a series of similar compounds, showing that many were active against selected microbial species, indicating their potential as antimicrobial agents. These compounds demonstrated less toxicity and are considered promising for further biological screenings except for some variants with higher cytotoxicity (Gul et al., 2017).
Antibacterial Activity
Further research by Avagyan et al. (2020) on oxadiazole derivatives, including those with thiophene, confirmed their effectiveness as antibacterial agents. This study adds to the understanding of oxadiazole's potential in developing new antibacterial treatments (Avagyan et al., 2020).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed, as in the study by Sharma et al. (2016). Understanding the crystal structure is crucial for potential pharmaceutical applications, allowing for the optimization of these compounds for specific uses (Sharma et al., 2016).
Optoelectronic Applications
Compounds with 1,3,4-oxadiazole and thiophene units have been investigated for their optoelectronic properties. Naik et al. (2019) conducted photophysical and computational studies on these derivatives, suggesting their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Anticancer Activity
The potential anticancer activity of oxadiazole derivatives has also been explored. Ravinaik et al. (2021) designed and synthesized compounds showing moderate to excellent anticancer activity against various cancer cell lines, indicating their possible use in cancer treatment (Ravinaik et al., 2021).
Insecticidal Activity
Qi et al. (2014) synthesized oxadiazole rings containing derivatives and evaluated their insecticidal activities, finding that some compounds exhibited good activity against certain pests. This suggests potential agricultural applications for these compounds (Qi et al., 2014).
Sensing Applications
Turn-off fluorescence studies by Naik et al. (2018) on thiophene substituted 1,3,4-oxadiazoles demonstrated their potential as sensors for aniline, a chemical of industrial significance. This opens avenues for their use in chemical sensing applications (Naik et al., 2018).
Direcciones Futuras
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide and its derivatives are significant lead compounds that can be used for further structural optimization . Specifically, compound 4f is a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
Mecanismo De Acción
Target of Action
It’s known that thiophene-based compounds exhibit a variety of biological effects . They have been used in the development of advanced compounds with various biological effects .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene-based compounds have been shown to influence a variety of biological pathways .
Result of Action
It’s known that thiophene-based compounds can exert a variety of biological effects .
Propiedades
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10(8-4-1-2-6-13-8)14-12-16-15-11(18-12)9-5-3-7-19-9/h1-7H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZARYYQCQRCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)




![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2466511.png)

![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![3-(3-Bromopyridin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2466516.png)
![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2466520.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)